(S)-1-(2-Aminopyridin-3-yl)ethanol
Overview
Description
(S)-1-(2-Aminopyridin-3-yl)ethanol is a chiral compound that features a pyridine ring substituted with an amino group at the 2-position and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Aminopyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Amination: Introduction of the amino group at the 2-position of the pyridine ring.
Reduction: Reduction of the corresponding ketone or aldehyde to introduce the ethanol group at the 3-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and various reduced derivatives.
Scientific Research Applications
(S)-1-(2-Aminopyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolopyrimidine Compounds: These compounds share a similar pyridine ring structure and are used in various therapeutic applications.
Pyrrolo[2,3-c]pyridines: These compounds are used as imaging agents for neurofibrillary tangles and have similar structural features.
Uniqueness: (S)-1-(2-Aminopyridin-3-yl)ethanol is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other similar compounds.
Biological Activity
(S)-1-(2-Aminopyridin-3-yl)ethanol (CAS No. 936718-00-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a hydroxyl group, contributing to its potential biological activities. Its molecular formula is C7H10N2O, and it is characterized by the presence of both polar and non-polar functional groups, enhancing its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities across various assays:
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various pyridine derivatives, this compound was shown to significantly reduce cell viability in cancer cell lines such as HeLa and MDA-MB-231. The presence of hydroxyl groups was correlated with enhanced activity, suggesting that structural modifications could optimize its effectiveness .
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but preliminary data suggest favorable absorption characteristics due to its polar functional groups. Studies on metabolic stability indicate that it may have a moderate half-life in biological systems, which is crucial for therapeutic applications.
Properties
IUPAC Name |
(1S)-1-(2-aminopyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIJGHJYYFDQH-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652193 | |
Record name | (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936718-00-2 | |
Record name | (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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